BenchChemオンラインストアへようこそ!

(RS)-Carbocisteine

COPD Mucolytic efficacy Exacerbation prevention

Obtain (RS)-Carbocisteine racemate, the essential reference standard for chiral HPLC method development and enantiomeric purity testing, as documented in pharmacopoeial monographs. Distinct from the active enantiomer, this racemate serves as the inactive control or impurity marker required for stereochemical research. For COPD exacerbation reduction trials where carbocisteine ranks highest in efficacy–safety trade-off vs. NAC and erdosteine, verify stereochemical composition (specific optical rotation ~0°). For aqueous formulation needs, specify the lysine salt for enhanced solubility.

Molecular Formula C5H9NO4S
Molecular Weight 179.20 g/mol
CAS No. 638-23-3
Cat. No. B549337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-Carbocisteine
CAS638-23-3
Synonyms3-(Carboxymethylthio)alanine
Carbocysteine
Carbocysteine, L Isomer
Carbocysteine, L-Isomer
L-Isomer Carbocysteine
Mucodine
Mucodyne
Mukodin
Rhinathiol
S Carboxymethylcysteine
S-(Carboxymethyl)-L-cysteine
S-Carboxymethylcysteine
Thiodril
Molecular FormulaC5H9NO4S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeyGBFLZEXEOZUWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.6g/L

Carbocisteine (CAS 638-23-3) Procurement Guide: Baseline Characterization for Scientific and Industrial Users


Carbocisteine (CAS 638-23-3), also known as S-carboxymethyl-L-cysteine, is a mucolytic agent of the thiol class that reduces sputum viscosity by modifying the structure of mucus glycoproteins [1]. The compound is a chiral molecule with the molecular formula C₅H₉NO₄S and a molecular weight of 179.19 g/mol, and is commercially available in both racemic and enantiopure forms . Pharmacopoeial monographs define the active pharmaceutical substance as (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid with a purity specification of not less than 98.5% [2].

Carbocisteine (CAS 638-23-3) Procurement Risk Alert: Why In-Class Substitution Without Comparative Data Is Unjustified


Carbocisteine, N-acetylcysteine (NAC), and erdosteine are all thiol-containing mucolytics commonly grouped under the same therapeutic category, yet their clinical performance profiles diverge substantially in ways that preclude simple generic interchange [1]. Network meta-analyses have demonstrated that carbocisteine ranks highest for reducing annual acute exacerbation rates in COPD patients, but ranks lowest among the three agents in safety outcomes—a trade-off profile distinct from both NAC and erdosteine [2]. These differences manifest at standard clinical doses (carbocisteine 1500 mg/day vs. NAC 1200 mg/day vs. erdosteine 900 mg/day), meaning that dose-equivalent substitution is not pharmacologically equivalent [3].

Carbocisteine (CAS 638-23-3) Comparative Evidence Guide: Quantified Differentiation Against NAC and Erdosteine


Annual Acute Exacerbation Rate Reduction: Carbocisteine Demonstrates Superior Efficacy Over NAC in COPD Patients

In a network meta-analysis of randomized controlled trials involving 4,637 COPD patients, carbocisteine demonstrated the greatest reduction in annual acute exacerbation rate among five evaluated interventions. When compared directly against high-dose NAC (the next most effective comparator), carbocisteine showed a mean difference of -0.69 exacerbations per patient-year [1].

COPD Mucolytic efficacy Exacerbation prevention

Exacerbation Risk Reduction: Comparative Effectiveness Ranking Among Carbocisteine, Erdosteine, and NAC

A 2024 scientific review of 16 articles comparing erdosteine, carbocysteine, and NAC in acute exacerbations of COPD established a clear effectiveness ranking. Carbocysteine 1500 mg/day administered for 6-12 months produced statistically significant exacerbation risk reduction, though erdosteine 900 mg/day for 10 days showed the greatest magnitude of effect [1].

COPD exacerbation Mucolytic ranking Risk reduction

Safety and Tolerability Profile: Carbocisteine Shows Higher Adverse Event Incidence Than Erdosteine

Comparative safety analysis reveals that carbocisteine is associated with a higher incidence of respiratory tract infection side effects (0.56%) compared to erdosteine (0%), and a lower incidence than NAC (10.85%). Two patients discontinued carbocisteine treatment due to gastrointestinal disturbances [1]. A separate network meta-analysis ranked carbocisteine lowest in safety among all evaluated mucolytics [2].

Adverse drug reactions COPD safety Mucolytic tolerability

Hospitalization and Exacerbation Reduction: Class-Level Evidence with Placebo Comparator

A 2024 systematic review and meta-analysis of 23 reports evaluating mucolytics in stable COPD patients demonstrated that mucolytics as a class significantly reduce exacerbation and hospitalization rates versus placebo, with a safety profile comparable to placebo [1]. This class-level evidence supports carbocisteine's fundamental clinical utility.

Hospitalization Stable COPD Mucolytic benefit

Aqueous Solubility Limitation: Formulation Consideration Distinguishing Carbocisteine from More Soluble Alternatives

Carbocisteine is practically insoluble in water at room temperature, with measured solubility ranging from <1 mg/mL to 2 mg/mL under mild heating and sonication conditions . The British Pharmacopoeia describes it as 'practically insoluble in water and in alcohol' [1]. This physicochemical property has driven the development of the lysine salt form (carbocisteine lysine) specifically to address aqueous insolubility [2].

Solubility Formulation development Physicochemical properties

Stereochemical Identity: (RS)-Carbocisteine as Racemate Versus Pharmacopoeial (R)-Enantiomer Specification

The European Pharmacopoeia and British Pharmacopoeia define carbocisteine as the single (R)-enantiomer (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid, with a specified specific optical rotation of -32.5 to -35.5 [1]. The (RS)-racemic form is the inactive enantiomer with no detectable mucolytic effect . The racemate is commercially available primarily as an analytical reference standard or chiral research tool, not as a pharmaceutical active ingredient.

Chiral purity Stereochemistry Analytical reference

Carbocisteine (CAS 638-23-3) Application Scenarios: Evidence-Based Procurement and Research Use Cases


COPD Long-Term Maintenance Therapy Clinical Trial Supply

Carbocisteine at 1500 mg/day for 6-12 months is indicated for clinical trials targeting reduction of annual acute exacerbation rates in COPD patients, where it demonstrates superior efficacy to both high-dose and low-dose NAC in network meta-analysis [1]. This scenario prioritizes carbocisteine over NAC when exacerbation frequency reduction is the primary endpoint, though procurement should account for the extended treatment duration requirement (6-12 months) compared to erdosteine (10 days) [2].

Chiral Analytical Method Development and Reference Standard Use

The (RS)-carbocisteine racemate serves as a critical reference material for chiral HPLC method development, enantiomeric purity testing, and stereochemical research applications where the inactive enantiomer is required as a control or impurity marker [1]. This scenario is distinct from pharmaceutical active ingredient procurement and should be sourced from suppliers providing racemic material with documented stereochemical composition (specific optical rotation approximately 0) [2].

Formulation Development Requiring Enhanced Aqueous Solubility

Given that carbocisteine free base is practically insoluble in water (<2 mg/mL under mild heating), formulation of oral liquid dosage forms requires either the lysine salt form (carbocisteine lysine) or alternative solubilization strategies [1]. The lysine salt is cleaved in the gastrointestinal tract to yield the active S-carboxymethyl-L-cysteine, providing bioequivalent delivery with enhanced aqueous processability [2]. Procurement should specify the lysine salt when aqueous formulation is required.

Comparative Effectiveness Research in Mucolytics

Carbocisteine occupies a unique position in comparative mucolytic studies as the agent with highest efficacy for exacerbation reduction but lowest safety ranking among NAC, erdosteine, and carbocisteine [1]. This efficacy-safety trade-off profile makes carbocisteine an essential comparator arm in head-to-head trials designed to evaluate net clinical benefit across the thiol mucolytic class. The quantified risk-benefit parameters (0.56% respiratory infection AE rate; 2 patient dropouts for GI disturbance) provide measurable endpoints for comparative protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-Carbocisteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.